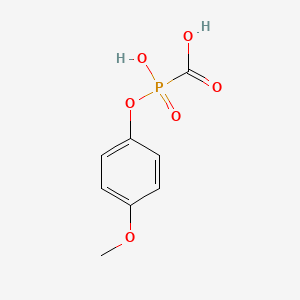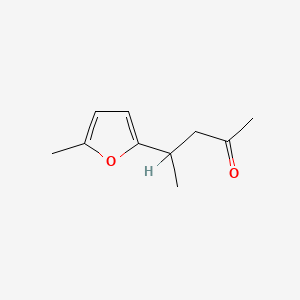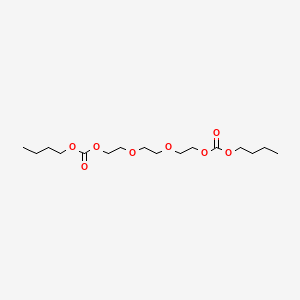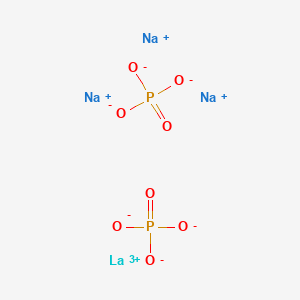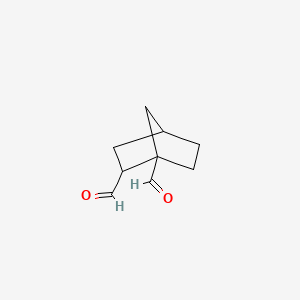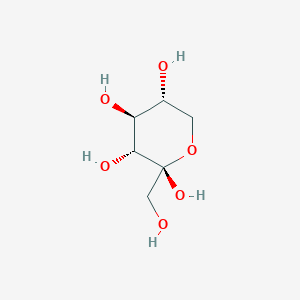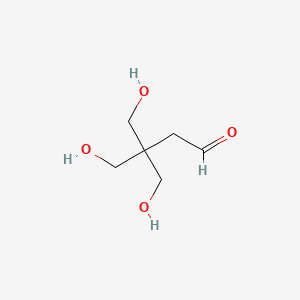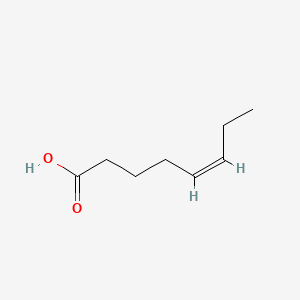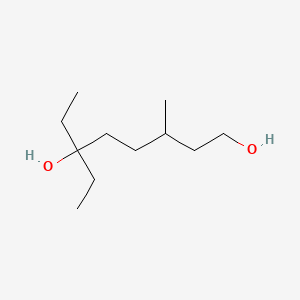
6-Ethyl-3-methyloctane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-methyloctane-1,6-diol is an organic compound with the molecular formula C11H24O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methyloctane-1,6-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method is the alkylation of 3-methyl-1,6-octanediol with ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to maximize yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-3-methyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in pyridine or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of 6-ethyl-3-methyloctane-1,6-dione or 6-ethyl-3-methyloctanoic acid.
Reduction: Formation of 6-ethyl-3-methyloctane.
Substitution: Formation of 6-ethyl-3-methyloctane-1,6-dichloride or 6-ethyl-3-methyloctane-1,6-dibromide.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-3-methyloctane-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Ethyl-3-methyloctane-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s branched structure may also influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-3-methyloctane-1,6-diol can be compared with other similar diols such as:
1,6-Hexanediol: A linear diol with six carbon atoms.
2-Ethyl-1,3-hexanediol: A branched diol with a similar structure but different branching.
1,8-Octanediol: A linear diol with eight carbon atoms.
Uniqueness
The unique structural feature of this compound is its specific branching pattern, which can influence its physical and chemical properties, making it distinct from other diols.
Eigenschaften
CAS-Nummer |
26330-63-2 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
6-ethyl-3-methyloctane-1,6-diol |
InChI |
InChI=1S/C11H24O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h10,12-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
CVEQHDJQWCRLHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CCC(C)CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


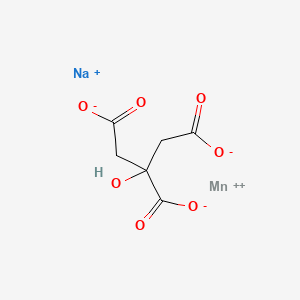
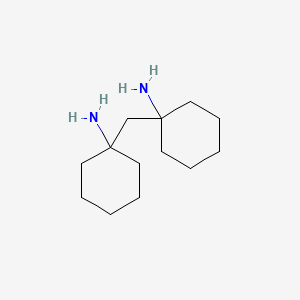
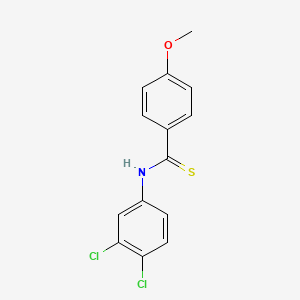
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

